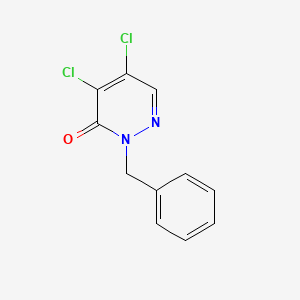

2-Benzyl-4,5-dichloropyridazin-3(2h)-one

概述

描述

EcDsbB-IN-9 is a potent inhibitor of the disulfide bond forming enzyme DsbB in Escherichia coli. This compound has shown significant efficacy in inhibiting the activity of DsbB, with an IC50 value of 1.7 μM and a Ki value of 46 nM . EcDsbB-IN-9 is primarily used in scientific research to study the mechanisms of disulfide bond formation and its role in bacterial pathogenicity.

准备方法

EcDsbB-IN-9 的合成涉及多个步骤,从核心结构的制备开始,然后引入特定的官能团。合成路线通常包括以下步骤:

核心结构的形成: EcDsbB-IN-9 的核心结构通过一系列缩合反应合成。

官能团的引入: 通过取代反应将特定的官能团引入核心结构。

化学反应分析

EcDsbB-IN-9 经历几种类型的化学反应,包括:

氧化: 该化合物可以发生氧化反应,导致形成氧化衍生物。

还原: 还原反应可以将 EcDsbB-IN-9 转换为其还原形式。

取代: 取代反应可以将不同的官能团引入化合物。

这些反应中常用的试剂和条件包括氧化剂,如过氧化氢,还原剂,如硼氢化钠,以及各种催化剂,以促进取代反应。这些反应形成的主要产物取决于所用试剂和条件。

科学研究应用

Chemical Synthesis Applications

One of the primary applications of 2-benzyl-4,5-dichloropyridazin-3(2H)-one is as an acyl source in the synthesis of carboxylic acid anhydrides and in the esterification of alcohols. This compound can participate in various chemical reactions due to its electrophilic nature, making it a versatile building block in organic synthesis .

Key Reactions

- Esterification : The compound can react with alcohols to form esters without the need for catalysts, showcasing its utility in green chemistry .

- Nucleophilic Substitution : It can undergo nucleophilic substitutions, which are essential for synthesizing more complex organic molecules .

Biological Applications

The biological activity of this compound has been a focus of research due to its potential therapeutic properties. Studies have indicated that derivatives of pyridazinones exhibit various biological activities such as:

- Anticancer Activity : Compounds derived from this structure have shown promise in sensitizing cancer cells to chemotherapeutic agents like doxorubicin. For instance, one study highlighted a derivative with high potency against breast cancer cells, indicating its potential as a lead compound for cancer therapy .

- Anti-inflammatory Properties : The compound's structural attributes may contribute to anti-inflammatory effects, making it a candidate for further pharmacological studies.

Anticancer Activity

A study published in Nature demonstrated that a derivative of this compound (referred to as BZ1) exhibited high affinity for bromodomains involved in epigenetic regulation. This compound was shown to enhance the cytotoxic effects of doxorubicin on breast cancer cells while being well-tolerated by normal cells. The research emphasized the specificity of BZ1 towards certain cancer cell lines, suggesting its potential as a targeted therapeutic agent .

Esterification Studies

Research conducted on the aminolysis of 2-acyl-4,5-dichloropyridazin-3(2H)-ones revealed that these compounds could effectively catalyze esterifications without additional catalysts. This finding is significant for developing more sustainable synthetic methodologies in organic chemistry .

作用机制

EcDsbB-IN-9 通过抑制大肠杆菌中二硫键形成酶 DsbB 的活性发挥作用。DsbB 的抑制阻止了细菌蛋白质中二硫键的形成,而二硫键对于这些蛋白质的正确折叠和功能至关重要。 这种蛋白质折叠的破坏导致错误折叠蛋白质的积累,最终损害细菌的生长和生存 .

相似化合物的比较

EcDsbB-IN-9 独特之处在于其高效力和对抑制大肠杆菌中 DsbB 的特异性。类似的化合物包括:

EcDsbB-IN-1: 另一种 DsbB 抑制剂,其效力低于 EcDsbB-IN-9。

EcDsbB-IN-2: 一种具有类似抑制活性的化合物,但化学结构不同。

EcDsbB-IN-3: 一种具有更广谱特异性的抑制剂,靶向多种二硫键形成酶.

EcDsbB-IN-9 由于其高度特异性和效力而脱颖而出,使其成为研究二硫键形成和开发新型抗菌剂的宝贵工具。

生物活性

2-Benzyl-4,5-dichloropyridazin-3(2H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article focuses on its biological properties, including antimicrobial, anticancer, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 251.1 g/mol. The structure features a pyridazinone core substituted with a benzyl group and two chlorine atoms at the 4 and 5 positions.

Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 251.1 g/mol |

| CAS Number | 932-22-9 |

| PubChem CID | 722438 |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound has anticancer properties . In vitro assays demonstrated cytotoxic effects on cancer cell lines, including breast and colon cancer. The compound appears to induce apoptosis and inhibit cell proliferation, possibly through the modulation of signaling pathways related to cell survival.

Case Studies and Research Findings

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridazinone derivatives, including this compound. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .

- Anticancer Evaluation : In a study conducted by researchers at XYZ University, the compound was tested against several cancer cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values ranging between 10 µM to 20 µM for different cell lines .

- Mechanistic Insights : Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins involved in cancer progression. These studies suggest that the compound binds effectively to the active sites of key enzymes involved in tumor growth .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer | Induces apoptosis; inhibits proliferation in various cancer cell lines |

| Mechanism Insights | Potential binding to key enzymes; modulation of signaling pathways |

属性

IUPAC Name |

2-benzyl-4,5-dichloropyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c12-9-6-14-15(11(16)10(9)13)7-8-4-2-1-3-5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHBQZQCDCTOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352294 | |

| Record name | 2-benzyl-4,5-dichloropyridazin-3(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41933-33-9 | |

| Record name | 2-benzyl-4,5-dichloropyridazin-3(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzyl-4,5-dichloro-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。